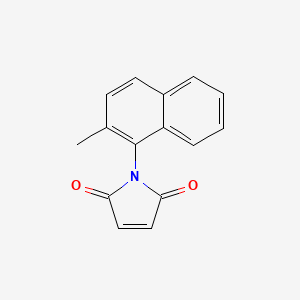![molecular formula C44H29N5O2 B13776195 10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine](/img/structure/B13776195.png)
10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine is a complex organic compound that belongs to the family of phenoxazines and triazoles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenoxazine derivatives with triazole precursors under controlled conditions. The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and sublimation are employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenated compounds or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Toluene, DMF, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Aplicaciones Científicas De Investigación
10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine has a wide range of scientific research applications:
Material Science: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique photophysical properties.
Chemistry: Acts as a catalyst or reagent in various organic synthesis reactions.
Biology and Medicine: Investigated for its potential as an anticancer agent and its ability to modulate multidrug resistance in cancer cells.
Industry: Employed in the production of high-performance materials and coatings.
Mecanismo De Acción
The mechanism of action of 10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to DNA or proteins, thereby affecting cellular processes such as replication and transcription. In optoelectronic applications, its mechanism involves the emission of light through processes like thermally activated delayed fluorescence (TADF) .
Comparación Con Compuestos Similares
Similar Compounds
- 10-(4-(4,6-Bis(4-(10H-phenoxazin-10-yl)phenyl)-1,3,5-triazin-2-yl)phenyl)-10H-phenoxazine
- 10-(4-methoxybenzoyl)-10H-phenoxazine-3-carbonitrile
Uniqueness
10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine is unique due to its combination of phenoxazine and triazole moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring high photoluminescence quantum yields and stability .
Propiedades
Fórmula molecular |
C44H29N5O2 |
|---|---|
Peso molecular |
659.7 g/mol |
Nombre IUPAC |
10-[4-[5-(4-phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine |
InChI |
InChI=1S/C44H29N5O2/c1-2-12-32(13-3-1)49-43(30-22-26-33(27-23-30)47-35-14-4-8-18-39(35)50-40-19-9-5-15-36(40)47)45-46-44(49)31-24-28-34(29-25-31)48-37-16-6-10-20-41(37)51-42-21-11-7-17-38(42)48/h1-29H |
Clave InChI |
SOIASBPYYYHBSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)N4C5=CC=CC=C5OC6=CC=CC=C64)C7=CC=C(C=C7)N8C9=CC=CC=C9OC1=CC=CC=C18 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B13776121.png)









![(3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol](/img/structure/B13776192.png)



